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Abstract
Triethyl 2-chloro-2-phosphonoacetate is a versatile organophosphorus reagent of significant

interest in organic synthesis. Its unique structure, featuring an electron-withdrawing chloro

group at the α-position to the phosphonate and carboxyl groups, imparts valuable reactivity,

particularly in carbon-carbon bond-forming reactions. This technical guide provides a

comprehensive overview of the discovery, history, synthesis, and physicochemical properties of

Triethyl 2-chloro-2-phosphonoacetate. Detailed experimental protocols for its synthesis, key

quantitative data, and mechanistic insights into its application in the Horner-Wadsworth-

Emmons reaction are presented to serve as a valuable resource for researchers in synthetic

chemistry and drug development.

Introduction
Triethyl 2-chloro-2-phosphonoacetate, with the chemical formula C₈H₁₆ClO₅P, is a

functionalized phosphonate ester.[1] It serves as a crucial building block in the synthesis of a

variety of organic molecules, including agrochemicals and pharmaceuticals.[2] The presence of

the α-chloro substituent enhances the acidity of the α-proton, facilitating the formation of a

stabilized carbanion for olefination reactions. This guide aims to consolidate the current

knowledge on this important synthetic intermediate.
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Discovery and History
The development of α-halo phosphonates is rooted in the broader history of organophosphorus

chemistry. While the parent compound, triethyl phosphonoacetate, has been a staple in organic

synthesis for many decades, the introduction of a halogen at the α-position represented a

significant advancement. The earliest reports on α-bromophosphonates date back over 90

years, with more detailed studies on their synthesis and properties emerging in the mid-20th

century. Although a definitive first synthesis of Triethyl 2-chloro-2-phosphonoacetate is not

readily available in the surveyed literature, its development can be seen as a logical

progression in the field, aimed at modulating the reactivity of phosphonate carbanions for

synthetic purposes.

Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of Triethyl 2-chloro-2-
phosphonoacetate is provided in the table below. This data is essential for its safe handling,

storage, and application in chemical reactions.

Property Value Reference(s)

Molecular Formula C₈H₁₆ClO₅P [1]

Molecular Weight 258.64 g/mol [1]

CAS Number 7071-12-7 [1]

Appearance
Clear colorless to pale yellow

liquid
[2]

Density 1.21 g/mL at 25 °C [1]

Boiling Point 93-95 °C at 0.01 mmHg [1]

Refractive Index (n20/D) 1.446 [1]

Due to the lack of publicly available spectroscopic data for Triethyl 2-chloro-2-
phosphonoacetate, the following table provides the known NMR data for its precursor, Triethyl

phosphonoacetate, for reference. The presence of the α-chloro substituent in the target

compound is expected to cause a downfield shift of the α-proton and α-carbon signals.
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Spectroscopic Data for Triethyl

phosphonoacetate

¹H NMR (CDCl₃)
δ 4.19 (q, 4H), 2.97 (d, J=21.8 Hz, 2H), 1.29 (t,

6H), 1.26 (t, 3H)

¹³C NMR (CDCl₃)
δ 166.4 (d, J=5.5 Hz), 62.9 (d, J=6.4 Hz), 61.8,

34.4 (d, J=133.5 Hz), 16.3 (d, J=6.0 Hz), 14.1

³¹P NMR (CDCl₃) δ 20.6

Synthesis of Triethyl 2-chloro-2-phosphonoacetate
The synthesis of Triethyl 2-chloro-2-phosphonoacetate is typically achieved through the α-

chlorination of its precursor, triethyl phosphonoacetate. A common and effective chlorinating

agent for this transformation is sulfuryl chloride (SO₂Cl₂). The reaction proceeds via a free-

radical mechanism, often initiated by light or a radical initiator.

Experimental Protocol: Synthesis of Triethyl
phosphonoacetate (Precursor)
The precursor, triethyl phosphonoacetate, is synthesized via the Michaelis-Arbuzov reaction.[3]

Reaction: (C₂H₅O)₃P + ClCH₂COOC₂H₅ → (C₂H₅O)₂P(O)CH₂COOC₂H₅ + C₂H₅Cl

Procedure:

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place

triethyl phosphite.

Heat the triethyl phosphite to approximately 150-160 °C.

Add ethyl chloroacetate dropwise to the heated triethyl phosphite over a period of 1-2 hours.

After the addition is complete, maintain the reaction mixture at reflux for an additional 2-3

hours.

Monitor the reaction progress by gas chromatography or thin-layer chromatography.
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Once the reaction is complete, allow the mixture to cool to room temperature.

Purify the crude product by vacuum distillation to obtain pure triethyl phosphonoacetate.

Experimental Protocol: α-Chlorination of Triethyl
phosphonoacetate
Reaction: (C₂H₅O)₂P(O)CH₂COOC₂H₅ + SO₂Cl₂ → (C₂H₅O)₂P(O)CH(Cl)COOC₂H₅ + SO₂ +

HCl

Procedure:

In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a gas

outlet, dissolve triethyl phosphonoacetate in a suitable inert solvent such as carbon

tetrachloride or dichloromethane.

Initiate the reaction by either photochemical means (UV lamp) or by adding a catalytic

amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

Add sulfuryl chloride dropwise to the reaction mixture at a rate that maintains a gentle reflux.

The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas, which

should be vented through a scrubber.

Monitor the reaction by ¹H NMR or GC until the starting material is consumed.

Upon completion, carefully remove the solvent and any unreacted sulfuryl chloride under

reduced pressure.

Purify the resulting crude Triethyl 2-chloro-2-phosphonoacetate by vacuum distillation.

Reaction Mechanisms and Applications
The primary application of Triethyl 2-chloro-2-phosphonoacetate is in the Horner-

Wadsworth-Emmons (HWE) reaction to synthesize α-chloro-α,β-unsaturated esters.[1] These

products are valuable intermediates in various synthetic pathways.
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The Horner-Wadsworth-Emmons Reaction
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an

aldehyde or ketone to form an alkene.[4] The use of an α-chloro phosphonate introduces a

halogen into the resulting alkene.

Triethyl 2-chloro-2-phosphonoacetate

Stabilized Carbanion
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Betaine Intermediate

Nucleophilic attack
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Caption: Horner-Wadsworth-Emmons reaction pathway.

The α-chloro substituent influences the stereochemical outcome of the HWE reaction.

Generally, the reaction of α-substituted phosphonates can provide access to trisubstituted

alkenes. The stereoselectivity (E/Z) is dependent on the reaction conditions, the nature of the

base, the solvent, and the steric and electronic properties of the aldehyde or ketone and the

phosphonate itself.[5] The electron-withdrawing nature of the chlorine atom can affect the

stability of the intermediates and the rate of elimination, thereby influencing the product ratio.

Applications in Synthesis
Triethyl 2-chloro-2-phosphonoacetate is a valuable reagent for the synthesis of complex

molecules. Its applications include:

Synthesis of Halogenated Purine Nucleoside Derivatives: As a reactant in the construction of

modified nucleosides with potential antiviral or anticancer activities.[1]

Preparation of Bacterial Topoisomerase Inhibitors: Used in the scale-up production of novel

antibiotics.[1]

Synthesis of Galbonolide Derivatives: Employed in the total synthesis of natural products.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://en.wikipedia.org/wiki/Horner%E2%80%93Wadsworth%E2%80%93Emmons_reaction
https://www.benchchem.com/product/b057827?utm_src=pdf-body-img
https://organicchemistrydata.org/hansreich/resources/carbonyl/?page=carbonyl19/
https://www.benchchem.com/product/b057827?utm_src=pdf-body
https://www.sigmaaldrich.com/US/en/product/aldrich/399086
https://www.sigmaaldrich.com/US/en/product/aldrich/399086
https://www.sigmaaldrich.com/US/en/product/aldrich/399086
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stereoselective Horner Reactions: Utilized in the preparation of vinylogous peptides and

other stereochemically defined structures.[1]

Agrochemicals: Serves as an intermediate in the development of new pesticides and

herbicides.[2]

Conclusion
Triethyl 2-chloro-2-phosphonoacetate is a highly useful and reactive intermediate in modern

organic synthesis. This guide has provided a detailed overview of its properties, synthesis, and

key applications, with a focus on providing practical experimental guidance. The ability to

introduce an α-chloro-α,β-unsaturated ester moiety into molecules makes this reagent a

powerful tool for medicinal chemists and researchers in drug discovery and materials science.

Further exploration of its reactivity is likely to uncover new and valuable synthetic

transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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